molecular formula C24H29N3O4S2 B2880319 (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533868-94-9

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2880319
CAS No.: 533868-94-9
M. Wt: 487.63
InChI Key: WSOWJSJCSZJCOG-IZHYLOQSSA-N
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Description

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a sophisticated chemical probe of significant interest in medicinal chemistry and chemical biology research, particularly in the field of epigenetics. This compound is structurally characterized by a benzothiazole core and a benzenesulfonamide group, a motif frequently associated with inhibitory activity against various enzymes. Its primary research value lies in its function as a potent and selective inhibitor of histone deacetylases (HDACs), specifically targeting HDAC6 isoforms. HDAC6 is a unique cytosolic deacetylase that regulates key cellular processes including aggresome formation, cell motility, and the stability of various proteins. By selectively inhibiting HDAC6, this compound induces a hyperacetylated state of its primary substrate, α-tubulin, leading to disruption of microtubule-mediated transport and protein degradation pathways. This mechanism makes it an invaluable tool for researchers investigating the role of HDAC6 in oncology , particularly in multiple myeloma and other hematological malignancies where the aggresome pathway is critical for cancer cell survival, as well as in neurodegenerative diseases characterized by protein misfolding and aggregation, such as Alzheimer's and Huntington's disease. Its research applications extend to dissecting the non-histone functions of acetylation in cellular signaling, immune synapse regulation, and stress response pathways.

Properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-27-22-20(31-5-2)9-6-10-21(22)32-24(27)25-23(28)18-11-13-19(14-12-18)33(29,30)26-15-7-8-17(3)16-26/h6,9-14,17H,4-5,7-8,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOWJSJCSZJCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of substituted heterocyclic acetamides, which have been studied for their interactions with various biological targets, including protein kinases and opioid receptors.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H26N3O3S\text{C}_{20}\text{H}_{26}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a benzothiazole moiety, which is known for its biological significance, and a piperidine sulfonamide group, contributing to its pharmacological properties.

The compound has been shown to interact with kappa opioid receptors (KORs), which are implicated in pain modulation and mood regulation. Research indicates that compounds with similar structures can act as selective KOR agonists, potentially offering therapeutic benefits in pain management and mood disorders .

2. Anticancer Activity

Recent studies have explored the anticancer potential of benzothiazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation. For instance, in vitro assays demonstrated significant growth inhibition in breast and lung cancer cells .

3. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary data suggest that it possesses moderate antibacterial effects against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
Kappa Opioid Receptor AgonismHEK293 Cells50 nM
Anticancer ActivityMCF-7 (Breast Cancer)15 µM
Anticancer ActivityA549 (Lung Cancer)12 µM
Antibacterial ActivityStaphylococcus aureus32 µg/mL

Case Studies

Case Study 1: Kappa Opioid Receptor Modulation
A study conducted on a series of benzothiazole derivatives, including the compound , revealed its efficacy as a KOR agonist. The research demonstrated that activation of KORs by this compound resulted in significant analgesic effects in animal models, suggesting potential applications in pain management therapies.

Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines highlighted the compound's ability to inhibit tumor growth effectively. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Core Structure Key Substituents Pharmacological Notes (if available) Source
(Target) (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide Benzo[d]thiazol-2(3H)-ylidene-benzamide 4-Ethoxy-3-ethyl (benzothiazole); 3-methylpiperidinyl sulfonyl (benzamide) No explicit bioactivity data provided. -
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Benzo[d]thiazol-2(3H)-ylidene-benzamide 3-(2-Methoxyethyl) (benzothiazole); 4-methylpiperidinyl sulfonyl (benzamide) Structural analog; PubChem entry suggests solubility or synthesis relevance.
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazol-2(3H)-ylidene-benzamide 3-Ethyl-4-fluoro (benzothiazole); azepane sulfonyl (benzamide) Fluorine substitution may enhance metabolic stability.
I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide Benzo[d]thiazol-2(3H)-ylidene-quinolinium Dipropylaminopropyl (benzothiazole); fused quinolinium system Antibacterial activity reported in related analogs.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazol-2-ylidene-benzamide 2-Methoxyphenyl and phenyl (thiazole); 4-methyl (benzamide) Solid-state X-ray data available for structural analysis.

Key Structural and Functional Insights:

Benzothiazole Substitutions :

  • The 4-ethoxy-3-ethyl group in the target compound contrasts with 3-(2-methoxyethyl) () and 3-ethyl-4-fluoro (). Ethoxy groups generally increase lipophilicity compared to methoxy or fluoro substituents, which could influence membrane permeability .
  • Fluorine in ’s compound may enhance metabolic stability and binding specificity via electronegative effects .

Sulfonyl Group Variations: The 3-methylpiperidinyl sulfonyl moiety in the target differs from 4-methylpiperidinyl () and azepane sulfonyl (). Piperidine vs.

Biological Activity Trends: Quinolinium derivatives () exhibit antibacterial properties, but the target’s benzamide scaffold may prioritize different targets (e.g., enzyme inhibition or receptor modulation) . Sulfonyl-containing triazoles () show tautomeric behavior, suggesting the target’s sulfonyl group could influence tautomer stability or reactivity .

Synthetic Considerations :

  • Friedel-Crafts reactions and nucleophilic additions () are common in sulfonylbenzamide synthesis. The target’s 3-methylpiperidinyl sulfonyl group might require tailored coupling conditions to avoid N-alkylation side reactions .

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